(S)-ATPO

Descripción

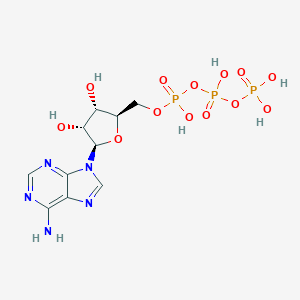

Structure

3D Structure

Propiedades

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHQWZAMYRWXGA-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022559 | |

| Record name | Adenosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Adenosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000.0 mg/mL; 862 mg/mL (magnesium salt) | |

| Record name | ATP | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00171 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56-65-5, 11016-17-4, 51963-61-2 | |

| Record name | 5′-ATP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ATP | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00171 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine 5'-(tetrahydrogen triphosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adenosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine 5'-triphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | R-Phycoerythrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 51963-61-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADENOSINE TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L70Q75FXE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Adenosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Actividad Biológica

Adenosine-5'-triphosphate (ATP) is a pivotal molecule in cellular metabolism, often referred to as the "energy currency" of the cell. Its biological activities extend beyond energy transfer, encompassing roles in signaling pathways, inflammation, and muscle function. This article delves into the diverse biological activities of ATP, supported by empirical research findings, case studies, and data tables.

1. ATP as a Signaling Molecule

ATP functions as a crucial extracellular signaling molecule, particularly in the context of inflammation and immune responses. It acts as a danger-associated molecular pattern (DAMP), activating the NLRP3 inflammasome through purinergic receptors, specifically P2X7. This activation leads to the release of pro-inflammatory cytokines like IL-1β and IL-18, which are critical in mediating inflammatory responses.

Key Findings:

- Inflammasome Activation : ATP induces potassium efflux and activates the NLRP3 inflammasome, which is essential for innate immunity .

- Clinical Relevance : Elevated ATP levels have been associated with various inflammatory diseases and conditions such as skin allograft rejection .

2. Effects on Respiratory Function

Research has demonstrated that inhaled ATP can provoke bronchoconstriction and cough reflexes through stimulation of vagal sensory nerves. This response is particularly pronounced in individuals with chronic obstructive pulmonary disease (COPD) and smokers.

Study Overview :

- Participants : Healthy nonsmokers, smokers, and COPD patients.

- Results : Inhalation of ATP resulted in increased dyspnea and cough sensitivity compared to adenosine monophosphate (AMP), highlighting its potent effects on airway responsiveness .

3. ATP Supplementation in Exercise Physiology

ATP supplementation has been explored for its potential to enhance athletic performance and recovery. A study investigated the effects of oral ATP on muscular adaptations during resistance training.

Study Design :

- Duration : 12 weeks with a daily dosage of 400 mg ATP.

- Outcomes Measured : Muscle mass, strength, power output, and muscle protein breakdown.

Results :

- The ATP-supplemented group exhibited less decline in strength during overreaching phases compared to placebo .

| Parameter | Placebo Group Change | ATP Group Change |

|---|---|---|

| Total Strength Decrease | -22.6 kg | -12.0 kg |

| Muscle Mass Increase | Not significant | Significant |

4. Neuroprotective Role of ATP

Recent studies have highlighted ATP's role in neuroinflammation and neurodegenerative diseases. Elevated levels of ATP in cerebrospinal fluid (CSF) have been linked to conditions such as amyotrophic lateral sclerosis (ALS).

Findings :

- Increased CSF ATP levels correlate with disease severity in ALS patients, suggesting its potential as a biomarker for disease progression .

- ATP activates microglia and astrocytes, contributing to neuroinflammatory processes that may exacerbate neurodegeneration .

5. Case Studies and Clinical Applications

Several clinical studies have explored the implications of ATP in various health contexts:

Aplicaciones Científicas De Investigación

Biochemical Research

ATP is fundamental in studying cellular metabolism and energy transfer. It plays a critical role in biochemical pathways, including glycolysis and oxidative phosphorylation.

Key Applications:

- Energy Transfer Studies: ATP is essential for understanding how cells convert nutrients into energy.

- Cellular Respiration: It is used in experiments to analyze mitochondrial function and efficiency.

| Application Area | Description |

|---|---|

| Metabolism Studies | Investigating ATP's role in metabolic pathways |

| Enzyme Kinetics | Analyzing enzyme activity with ATP as a substrate |

| Cell Viability Tests | Assessing cellular health through ATP levels |

Pharmaceutical Development

ATP is utilized in drug formulations targeting various health conditions, particularly those related to energy metabolism and neurological disorders.

Case Study: Pain Management

Research has shown that intravenous administration of ATP can alleviate pain through central adenosine A1 receptor activation. This mechanism has been explored in patients with chronic neuropathic pain, demonstrating significant pain relief effects that can last for hours or even days .

Key Applications:

- Pain Control: Investigating ATP's analgesic properties in clinical settings.

- Neurological Disorders: Exploring ATP's potential in treating conditions like epilepsy by modulating adenosine receptors .

Sports Science and Performance Enhancement

Recent studies have examined the effects of ATP supplementation on athletic performance. For example, a study indicated that oral ATP supplementation could enhance muscular adaptations during resistance training and improve performance metrics such as peak power output .

Key Findings:

- Muscle Strength: ATP supplementation helped maintain strength levels during high-intensity exercise.

- Recovery Enhancement: Athletes reported improved recovery times following intense training sessions due to maintained ATP levels post-exercise .

| Study | Findings |

|---|---|

| Resistance Training | Enhanced muscular adaptations with ATP supplementation |

| Anaerobic Performance | Increased peak power output during sprint tests |

Cell Culture Applications

In cell culture, ATP is frequently added to growth media to support cell viability and proliferation. It is particularly important in regenerative medicine and tissue engineering.

Key Applications:

- Cell Growth: Enhancing the growth of various cell types in vitro.

- Tissue Engineering: Supporting the development of engineered tissues by providing necessary energy substrates.

Diagnostics and Assays

ATP is utilized in various diagnostic tests to assess cellular energy status, which can be crucial for understanding metabolic disorders and other health conditions.

Applications Include:

- Cellular Energy Assessment: Evaluating ATP levels as indicators of cellular health.

- Diagnostic Tests: Using ATP measurements to diagnose conditions like ischemia or mitochondrial diseases.

Análisis De Reacciones Químicas

Hydrolysis of ATP

ATP Hydrolysis: ATP is commonly hydrolyzed to adenosine diphosphate (ADP) and inorganic phosphate (P~i~), or to adenosine monophosphate (AMP) and pyrophosphate (PP~i~) . These reactions release energy that can be used to drive other cellular processes .

The equations for these reactions are:\text{ATP}+\text{H}_2\text{O}\rightarrow \text{ADP}+\text{P}_i\quad \Delta G^\circ'=-30.5\text{ kJ mol}\text{ATP}+\text{H}_2\text{O}\rightarrow \text{AMP}+\text{PP}_i\quad \Delta G^\circ'=-45.6\text{ kJ mol}ΔG°' represents the standard free energy change at pH 7 . The actual free energy change () under cellular conditions can be significantly different due to variations in reactant and product concentrations . In the cytoplasm, where the ADP/ATP ratio is far from equilibrium, can be around -57 kJ/mol .

Factors Affecting Hydrolysis: The hydrolysis of ATP is influenced by factors such as pH and the concentration of magnesium ions (Mg) . Higher concentrations of Mg decrease the free energy released during ATP hydrolysis because Mg ions bind to the negatively charged oxygen atoms of ATP .

Phosphorylation Reactions

Role in Phosphorylation: ATP is a crucial substrate for kinases, enzymes that catalyze the transfer of phosphate groups to other molecules . These phosphorylation reactions are vital in signal transduction, metabolic regulation, and other cellular processes .

Examples of Phosphorylation:

- Glycolysis: ATP is used to phosphorylate glucose in the initial steps of glycolysis .

- Muscle Contraction: ATP is involved in muscle contraction, where it is hydrolyzed to provide energy for the movement of myosin . ATP-dependent calcium pumps (Ca ATPase) in the sarcoplasmic reticulum also utilize ATP to facilitate muscle relaxation .

ATP Regeneration

Metabolic Pathways: ATP is regenerated through various metabolic pathways, including glycolysis, oxidative phosphorylation, and fermentation .

- Glycolysis: Generates ATP through substrate-level phosphorylation .

- Oxidative Phosphorylation: Produces the majority of ATP in aerobic organisms through the electron transport chain and ATP synthase .

- Photophosphorylation: In plants and cyanobacteria, ATP is created from ADP using the energy from sunlight during photosynthesis .

ATP and Enzyme Mechanisms

ATP-PRT Example: Adenosine triphosphate phosphoribosyltransferase (ATP-PRT) catalyzes the first step in histidine biosynthesis . This enzyme facilitates the substitution reaction between phosphoribosyl pyrophosphate (PRPP) and ATP to produce phosphoribosyl-ATP (PRATP) . Studies on ATP-PRT have revealed a dissociative reaction mechanism with a D*A_{N}$$$$\ddagger transition state .

Non-Enzymatic Hydrolysis

High Temperatures and Pressures: ATP can also undergo non-enzymatic hydrolysis under extreme conditions, such as high temperatures and pressures .

ATP in Muscle Activity

Muscle Relaxation: ATP plays a role in muscle relaxation. The sodium/potassium pump (Na/K ATPase) hydrolyzes ATP to move Na into the extracellular space, exchanging it for K, which helps the muscle fiber recover its action potential and close Ca channels .

Comparación Con Compuestos Similares

Structural and Functional Differences

Biochemical and Kinetic Properties

- Energy Storage: ATP stores ~7.3 kcal/mol per high-energy phosphate bond, more than ADP (one bond) and AMP (none) .

- pH Sensitivity : ATP, ADP, and AMP exhibit pH-dependent ³¹P NMR chemical shifts, reflecting ionization states of phosphate groups (e.g., ATP’s γ-phosphate pKa ~4.5) .

- Enzymatic Specificity :

Functional Overlaps and Distinctions

- Mitochondrial Respiration : ADP stimulates ATP synthase (State 3 respiration), while ATP accumulation inhibits respiration (State 4) .

- Renal Effects: ATP, ADP, and AMP reduce renal Na⁺/Cl⁻ excretion in chickens, but ITP (inosine triphosphate) lacks activity .

- Extracellular Signaling: Extracellular ATP triggers H₂O₂ signaling in plants under lead stress, while adenosine primarily modulates vasodilation in animals .

Métodos De Preparación

Radiolabeled ATP via Mixed Anhydride Intermediates

A seminal method involves the reaction of ADP with ethyl chloroformate to form a reactive mixed anhydride intermediate. This intermediate subsequently reacts with [32P]-orthophosphate to yield γ-[32P]ATP, a radiolabeled form critical for tracing phosphorylation reactions in metabolic studies. The process occurs under mild conditions (0–25°C) and achieves high isotopic incorporation efficiency, making it indispensable for kinetic analyses of ATP-dependent enzymes.

Acyl Phosphate-Mediated Phosphorylation

Patent US4164444A describes a scalable chemical synthesis route using acyl phosphates as phosphorylating agents. Ketene gas reacts with phosphoric acid in ethyl acetate at 0°C to form diammonium acetyl phosphate, which serves as a phosphate donor for ADP. The reaction proceeds via nucleophilic attack of ADP’s terminal phosphate on the electrophilic acyl phosphate, yielding ATP after ammoniation and purification. This method avoids enzymatic dependencies and achieves yields exceeding 70% under optimized conditions.

Table 1: Comparison of Chemical ATP Synthesis Methods

Enzymatic Synthesis of ATP

Enzymatic methods leverage kinases and synthetases to phosphorylate ADP, offering high specificity and compatibility with biological systems.

Substrate-Level Phosphorylation via Acetate Kinase

The acetate kinase-mediated pathway regenerates ATP from ADP using acetyl phosphate as a phosphate donor. This reaction, reversible under physiological conditions, is pivotal in microbial ATP production and industrial cofactor regeneration systems:

The enzyme exhibits a of 0.5 mM for ADP and operates optimally at pH 7.5–8.0, achieving turnover numbers of ~300 s⁻¹.

ATP Synthesis in the Tricarboxylic Acid (TCA) Cycle

Succinyl-CoA synthetase catalyzes ATP formation during the TCA cycle via substrate-level phosphorylation. The enzyme converts succinyl-CoA and ADP to succinate and ATP, utilizing the energy from CoA-thioester hydrolysis. Mammalian isoforms preferentially phosphorylate ADP (), while bacterial variants may use GDP, reflecting evolutionary adaptations to cellular energy demands.

Biological ATP Production Pathways

ATP biosynthesis in living organisms occurs primarily through glycolysis, oxidative phosphorylation, and photophosphorylation. These pathways are tightly regulated to meet metabolic requirements.

Glycolytic ATP Synthesis

Glycolysis generates ATP via two substrate-level phosphorylation steps:

-

Phosphoglycerate Kinase (PGK): Converts 1,3-bisphosphoglycerate to 3-phosphoglycerate, producing 2 ATP per glucose.

-

Pyruvate Kinase (PK): Catalyzes phosphoenolpyruvate to pyruvate, yielding an additional 2 ATP.

Despite its modest yield (net 2 ATP/glucose), glycolysis is critical under anaerobic conditions and in tissues with high glycolytic flux, such as skeletal muscle.

Oxidative Phosphorylation in Mitochondria

The electron transport chain (ETC) and ATP synthase jointly produce ~26–34 ATP per glucose molecule. Key steps include:

-

Complexes I–IV: Establish a proton gradient by transferring electrons from NADH and FADH₂ to oxygen.

-

ATP Synthase (Complex V): Utilizes the proton motive force to phosphorylate ADP (). The enzyme’s subunit facilitates proton translocation, while catalyzes ATP synthesis with a stoichiometry of 4 H⁺/ATP.

Table 2: ATP Yield in Cellular Respiration

| Pathway | ATP/Glucose | Localization | Key Enzymes |

|---|---|---|---|

| Glycolysis | 2 | Cytosol | PGK, PK |

| TCA Cycle | 2 | Mitochondrial matrix | Succinyl-CoA synthetase |

| Oxidative Phosphorylation | 26–34 | Inner mitochondrial membrane | ATP synthase |

Industrial and Laboratory-Scale Production

Fermentation-Based ATP Synthesis

Microbial fermentation using Escherichia coli or Saccharomyces cerevisiae exploits endogenous ATP synthesis pathways. High-cell-density cultures with optimized carbon sources (e.g., glucose or glycerol) achieve ATP titers of 5–10 g/L, though downstream purification remains challenging due to intracellular localization.

Cell-Free ATP Regeneration Systems

Cell-free systems combine purified enzymes (e.g., pyruvate kinase, creatine kinase) with ADP and phosphate donors (e.g., phosphoenolpyruvate, creatine phosphate) to sustain ATP levels in vitro. These systems are vital for synthetic biology applications, enabling continuous ATP supply for biocatalytic reactions.

Challenges and Innovations in ATP Synthesis

Q & A

Q. What are the critical storage and handling protocols for ATP in laboratory settings?

ATP must be stored at ≤-20°C in a dry, ventilated environment to prevent degradation. Avoid exposure to heat, radiation, and moisture. For experimental use, reconstitute ATP in sterile, nuclease-free buffers (e.g., Tris-HCl, pH 7.4) and aliquot to minimize freeze-thaw cycles. Handling should follow standard biosafety protocols, including gloves and protective eyewear .

Q. How is ATP hydrolysis energetically quantified in biochemical systems?

The Gibbs free energy change (ΔG) of ATP hydrolysis is typically measured using calorimetry or enzymatic coupling assays. Key factors affecting ΔG include Mg²⁺ concentration, ionic strength, and pH. For example, at 25°C and pH 7.0, ΔG ranges from -30 to -50 kJ/mol, depending on Mg²⁺ binding . Methodological validation should reference standardized thermodynamic datasets, such as those from the National Bureau of Standards (NBS) .

Q. What are the standard assays for quantifying ATP in biological samples?

- Bioluminescence assays : Use luciferase-luciferin systems, with sensitivity down to 10⁻¹⁶ mol ATP. Normalize data against internal controls (e.g., cell counts) to account for matrix effects .

- HPLC : Separates ATP, ADP, and AMP using ion-pair chromatography with UV detection at 254 nm.

- Enzymatic coupling : Phosphorylation reactions (e.g., glycerol kinase) linked to NADH oxidation, monitored spectrophotometrically .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported ATP hydrolysis thermodynamics under varying experimental conditions?

Discrepancies in ΔG values often arise from differences in Mg²⁺ chelation, buffer systems, or ionic strength. To reconcile

- Use activity coefficients for ions (e.g., Davies equation) to adjust for ionic strength effects.

- Validate assays with control reactions (e.g., hexokinase/glucose-6-phosphate dehydrogenase) to ensure ATP purity and enzymatic fidelity .

Q. What experimental designs optimize ATP regeneration in coupled enzymatic systems?

For ATP-dependent syntheses (e.g., acetyl-CoA), employ ATP regeneration systems like pyruvate kinase/phosphoenolpyruvate or creatine kinase/creatine phosphate. Critical parameters:

Q. How can non-hydrolyzable ATP analogs improve mechanistic studies of ATPases?

AMP-PNP (adenosine-5'-[(β,γ)-imido]triphosphate) mimics ATP’s structure but resists hydrolysis, enabling "trapping" of ATPase conformational states. Applications:

- Crystallography: Stabilize ATP-bound structures of kinases or transporters.

- Single-molecule assays: Study ATP-binding kinetics without turnover .

Q. What methodologies enable real-time, in situ ATP detection in live cells?

- Aptamer/GO-nS platforms : Fluorescent DNA/RNA aptamers adsorbed on graphene oxide nanosheets (GO-nS) quench fluorescence until ATP binding. Enables simultaneous detection of ATP, GTP, and derivatives with μM sensitivity .

- FRET-based sensors : Genetically encoded probes (e.g., ATeam) for subcellular ATP dynamics .

Data Analysis & Contradiction Management

Q. How should researchers address variability in ATP degradation pathways across species or tissues?

- Pathway mapping : Use isotopically labeled [γ-³²P]ATP to track phosphate transfer in tissue-specific extracts (e.g., shrimp vs. mammalian muscle) .

- K-value analysis : Quantify freshness in biological samples by calculating (HxR + Hx)/(ATP + ADP + AMP + IMP + HxR + Hx) ratios, adjusting for species-specific nucleotide profiles .

Q. What strategies distinguish ATP-specific signaling from background nucleotide noise in purinergic receptor studies?

Q. Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.